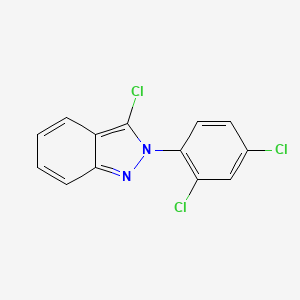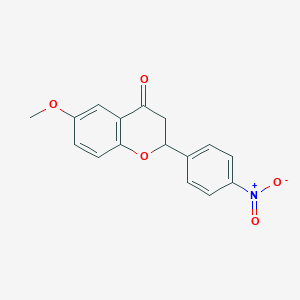
1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a guanidine group attached to a quinoline moiety through a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine typically involves the reaction of 6-methoxyquinoline with an appropriate amine and guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation to facilitate the formation of the guanidine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polymer-supported guanidylation and other advanced techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline moiety or the guanidine group.
Substitution: Substitution reactions can occur at the quinoline ring or the butyl chain, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted quinoline derivatives with different functional groups attached to the quinoline ring or the butyl chain .
Applications De Recherche Scientifique
1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in research to study its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine involves its interaction with specific molecular targets in biological systems. The quinoline moiety can interact with nucleic acids or proteins, while the guanidine group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine: This compound is unique due to the presence of both the quinoline and guanidine groups, which confer distinct chemical and biological properties.
6-Methoxyquinoline: A related compound that lacks the guanidine group, making it less versatile in terms of biological interactions.
Uniqueness
This compound stands out due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
88755-57-1 |
|---|---|
Formule moléculaire |
C15H21N5O |
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
2-[4-[(6-methoxyquinolin-8-yl)amino]butyl]guanidine |
InChI |
InChI=1S/C15H21N5O/c1-21-12-9-11-5-4-8-19-14(11)13(10-12)18-6-2-3-7-20-15(16)17/h4-5,8-10,18H,2-3,6-7H2,1H3,(H4,16,17,20) |
Clé InChI |
AJVPXLSLTHRESV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)

![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)



![(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B15063123.png)

![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)


